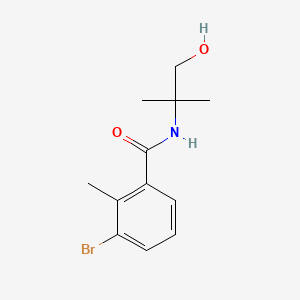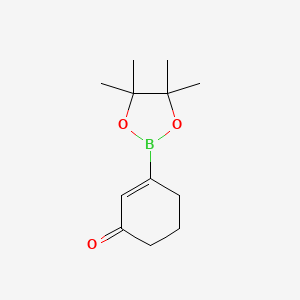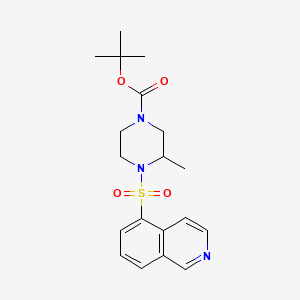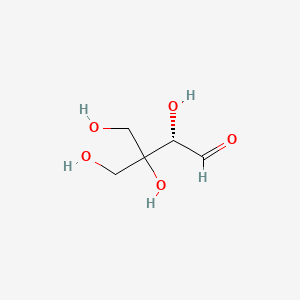
Tris(1-chloro-2-propyl) Phosphate-d18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1-chloro-2-propyl) Phosphate-d18, also known as TCPP, is a chlorinated organophosphate flame retardant commonly added to polyurethane foams . It is also used in minor amounts in PVC and EVA . It is a clear colorless viscous liquid .
Synthesis Analysis
TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . This process produces a range of products, of which the tris(2-chloro-1-methylethyl) isomer tends to dominate .Molecular Structure Analysis
The molecular formula of Tris(1-chloro-2-propyl) Phosphate-d18 is C9D18Cl3O4P . The molecular weight is 345.68 g/mol .Chemical Reactions Analysis
TCPP may hydrolyze under acidic or alkaline conditions . It is also known to be combustible . A study revealed a dual pathway for the degradation of TCPP by zero-valent iron (ZVI) and persulfate as co-milling agents in a mechanochemical (MC) process .Physical And Chemical Properties Analysis
TCPP is a clear colorless viscous liquid . It is insoluble in water . The compound is probably combustible . The molecular weight is 327.6 g/mol .Wissenschaftliche Forschungsanwendungen
Environmental Science and Pollution Research
Field
Environmental Science
Application Summary
Tris(1-chloro-2-propyl) Phosphate (TCPP) is degraded by the synergistic effect of persulfate and zero-valent iron during a mechanochemical process .
Methods of Application
Persulfate is activated with zero-valent iron to degrade TCPP in a planetary ball mill. After milling for 2 hours, 96.5% of the TCPP was degraded .
Results
The degradation of TCPP resulted in the release of 63.16%, 50.39%, and 42.01% of the Cl−, SO4^2−, and PO4^3−, respectively . However, the mineralization rate was low (35.87%), and the intermediate products still showed toxicities .
Analytical Toxicology
Field
Analytical Toxicology
Application Summary
An analytical method was developed to quantitate Tris(chloroisopropyl)phosphate in rat and mouse plasma using gas chromatography with flame photometric detection .
Methods of Application
The method used protein precipitation followed by extraction with toluene, and analysis by gas chromatography with flame photometric detection .
Results
The method was linear (r ≥ 0.99), accurate (inter-day relative error: ≤ ± –7.2) and precise (inter-batch relative standard deviation: ≤27.5%). The validated method has lower limits of quantitation and detection of 5 and 0.9 ng/mL, respectively, in female HSD rat plasma .
Flame Retardant in Polyurethane Foam
Field
Industrial Applications
Application Summary
TCPP is used as a flame retardant in rigid and flexible polyurethane foam .
Methods of Application
TCPP is incorporated into the polyurethane foam during the manufacturing process to enhance its flame-retardant properties .
Results
The use of TCPP in polyurethane foam has been successful in preventing the spread of flames after combustion and delaying ignition .
Toxicology Studies
Field
Toxicology
Application Summary
Tris(1-chloro-2-propyl) Phosphate (TCPP) has been studied for its effects on cell viability and morphological changes in peripheral blood mononuclear cells .
Methods of Application
The cells were incubated with TCPP at concentrations ranging from 0.001 to 1 mM for 24 hours .
Results
It was found that TCPP at 0.5 mM decreased the viability of PBMCs and induced morphological alterations in the incubated cells .
PVC and EVA Applications
Application Summary
TCPP is used in comparatively minor amounts in PVC and EVA .
Methods of Application
TCPP is incorporated into the PVC and EVA during the manufacturing process to enhance its flame-retardant properties .
Results
The use of TCPP in PVC and EVA has been successful in preventing the spread of flames after combustion and delaying ignition .
Various Everyday Use Products
Application Summary
TCPP is used in various everyday use products such as floor polish, lacquers, hydraulic fluids, PVC plasticizers, textiles, rubber, antistatic agents, cellulose, cutting oils, electronic equipment, casting resins, glues, engineering thermoplastics, epoxy resins, and phenolics resins .
Methods of Application
TCPP is incorporated into these products during the manufacturing process to enhance its flame-retardant properties .
Results
The use of TCPP in these products has been successful in preventing the spread of flames after combustion and delaying ignition .
Synthesis of Organophosphate Esters
Field
Industrial Chemistry
Application Summary
TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride .
Methods of Application
The industrial synthesis of TCPP involves the reaction of propylene oxide with phosphoryl chloride .
Results
This process produces a range of products, of which the tris(2-chloro-1-methylethyl) isomer tends to dominate (50-85% w/w) .
Furniture and Baby Products
Application Summary
TCPP is used in furniture and baby products such as nursing pillows, portable mattresses, car seats, seat positioners and changing table pads .
Safety And Hazards
Zukünftige Richtungen
Given the potential hazards associated with TCPP, there is a need for more research into safer alternatives and more effective methods for its removal from the environment. The degradation of TCPP in soil and its high degradations in different types of soils have been studied , suggesting potential future directions for research in this area.
Eigenschaften
CAS-Nummer |
1447569-78-9 |
|---|---|
Produktname |
Tris(1-chloro-2-propyl) Phosphate-d18 |
Molekularformel |
C9H18Cl3O4P |
Molekulargewicht |
345.673 |
IUPAC-Name |
tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |
InChI-Schlüssel |
KVMPUXDNESXNOH-WMQNGQRQSA-N |
SMILES |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |
Synonyme |
Tris(2-chloroisopropyl) Phosphate-d18; Antiblaze 80-d18; Antiblaze TMCP-d18; Daltoguard F-d18; Fyrol PCF-d18; Hostaflam OP 820-d18; Levagard PP-d18; Levagard PP-Z-d18; PUMA 4010-d18; TCPP-d18; Tolgard TMCP-d18; Tris(1-methyl-2-chloroethyl) Phosphate- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



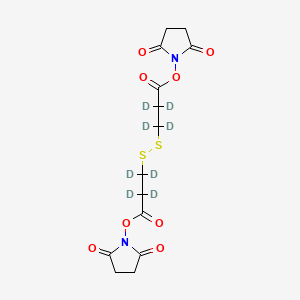
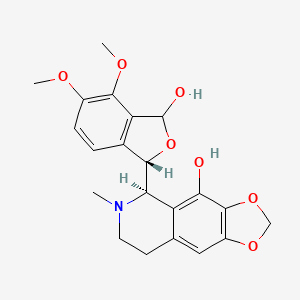
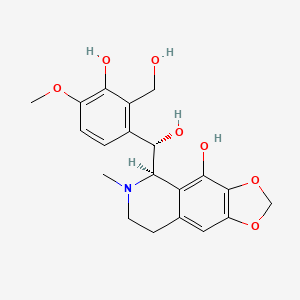
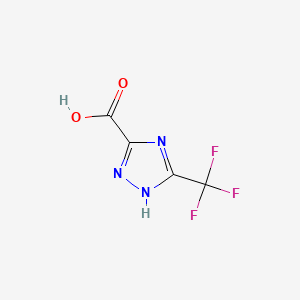
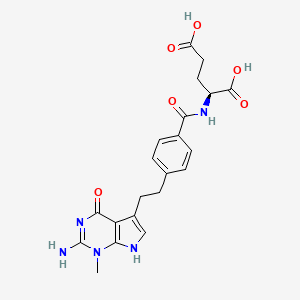
![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)
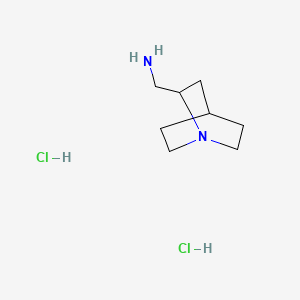
![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)
